4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate

描述

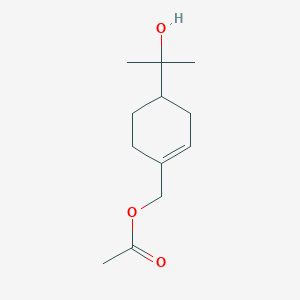

4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate (CAS: 7785-53-7) is a cyclohexene derivative featuring a methyl acetate group at position 1 and a 2-hydroxy-2-propyl substituent at position 4. Its structure comprises a six-membered unsaturated ring with functional groups influencing reactivity and physical properties. The compound is synthesized via multi-step processes, including acetylation and pyrolysis, as demonstrated in the preparation of intermediates like dimethyl cyclohexene-2,4-dicarboxylate (13) and subsequent dehydration in dimethyl sulfoxide (DMSO) to yield derivatives such as 2-(2-propenyl)-4-(2-hydroxy-2-propyl)-1-cyclohexene (2) . This compound serves as a critical intermediate in synthesizing complex molecules like dl-hedycaryol, a sesquiterpene alcohol .

属性

CAS 编号 |

97259-73-9 |

|---|---|

分子式 |

C12H20O3 |

分子量 |

212.28 g/mol |

IUPAC 名称 |

[4-(2-hydroxypropyl)cyclohexen-1-yl]methyl acetate |

InChI |

InChI=1S/C12H20O3/c1-9(13)7-11-3-5-12(6-4-11)8-15-10(2)14/h5,9,11,13H,3-4,6-8H2,1-2H3 |

InChI 键 |

JMAPFTCRWRSIHL-UHFFFAOYSA-N |

规范 SMILES |

CC(CC1CCC(=CC1)COC(=O)C)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate can be achieved through several methods. One common approach involves the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst such as acetic acid or montmorillonite K-10 . The reaction is typically carried out in a solvent like dichloromethane, and the yield of the product can be optimized by adjusting the reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high efficiency and yield. The starting materials, such as β-pinenoxide, are readily available and can be sourced from natural products like limonene or pinocarveol .

化学反应分析

Types of Reactions

4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acetate group can be reduced to form the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(2-oxo-2-propyl)cyclohexene-1-methyl acetate, while reduction of the acetate group can produce 4-(2-hydroxy-2-propyl)cyclohexene-1-methanol .

科学研究应用

4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of cancer and infectious diseases.

Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.

作用机制

The mechanism of action of 4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Cyclohexene-Based Esters

Methyl Cyclohexanecarboxylate Derivatives

Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride (Reference Example 89, ) shares the cyclohexane backbone but lacks the hydroxyl and propenyl substituents. The amino group in this derivative increases polarity and alters solubility compared to 4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate. Such substitutions also affect biological activity, making amino derivatives more relevant in pharmaceutical applications .

2-Methylcyclohexyl Acetate

2-Methylcyclohexyl acetate () is a saturated cyclohexane derivative with a methyl group and acetate at adjacent positions. The absence of the hydroxyl group and cyclohexene double bond reduces its reactivity in dehydration or cycloaddition reactions compared to the target compound .

Functional Analogs: Hydroxy-Containing Esters

Methyl 2-Hydroxyacetate

Methyl 2-hydroxyacetate (C$3$H$6$O$_3$, MW: 90.08 g/mol) is a simpler ester with a hydroxyl group adjacent to the ester carbonyl. Its low molecular weight results in higher volatility (boiling point ~190°C) and water solubility compared to this compound (estimated MW: ~210 g/mol). However, the cyclohexene backbone in the latter enhances thermal stability and lipophilicity .

Eugenol Acetate

Eugenol acetate (2-methoxy-4-(prop-2-en-1-yl)phenyl acetate, ) is an aromatic ester with a methoxy and propenyl group. The aromatic ring confers distinct UV absorption and antioxidant properties, whereas the alicyclic structure of the target compound favors applications in non-polar solvents or polymer matrices .

Dehydration in DMSO

Heating 2,4-Di(2-hydroxy-2-propyl)cyclohexene in DMSO at 190°C selectively dehydrates it to 2-(2-propenyl)-4-(2-hydroxy-2-propyl)-1-cyclohexene (yield: 80%) . In contrast, this compound undergoes similar dehydration but retains the acetate group, which stabilizes the intermediate via electron-withdrawing effects.

Cycloaddition and Reduction

The target compound participates in 1,4-cycloaddition reactions with ethyl α-acetoxyacrylate (), a step critical in synthesizing octalones. This reactivity is less pronounced in saturated analogs like methyl cyclohexanecarboxylate due to the absence of conjugated double bonds .

Data Table: Key Properties of this compound and Analogs

*Estimated based on structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。